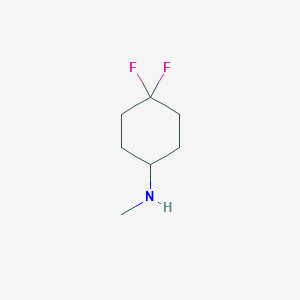

4,4-Difluoro-N-methylcyclohexanamine

CAS No.: 546093-43-0

Cat. No.: VC8278810

Molecular Formula: C7H13F2N

Molecular Weight: 149.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 546093-43-0 |

|---|---|

| Molecular Formula | C7H13F2N |

| Molecular Weight | 149.18 g/mol |

| IUPAC Name | 4,4-difluoro-N-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C7H13F2N/c1-10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 |

| Standard InChI Key | OSANBTAPUQLBDN-UHFFFAOYSA-N |

| SMILES | CNC1CCC(CC1)(F)F |

| Canonical SMILES | CNC1CCC(CC1)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride, reflects its bicyclic structure: a cyclohexane ring with fluorine atoms at the 4 and 4' positions and a methylamine group at the 1-position . The hydrochloride salt enhances solubility for synthetic applications. Key structural parameters include:

The difluoro group induces a chair conformation in the cyclohexane ring, reducing steric hindrance and enhancing binding affinity to hydrophobic enzyme pockets . Quantum mechanical calculations reveal a dipole moment of 2.8 D, favoring interactions with polar residues in target proteins .

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.12 (t, J = 6.8 Hz, 1H, NCH₂), 2.85 (s, 3H, NCH₃), 2.30–1.80 (m, 8H, cyclohexane) .

Synthesis and Industrial Preparation

Patent-Protected Routes

Liu et al. (CN 112707873, 2021) developed a three-step synthesis from 4,4-difluorocyclohexanone :

-

Reductive Amination: React 4,4-difluorocyclohexanone with methylamine hydrochloride and NaBH₃CN in methanol (yield: 78%).

-

Hydrochloride Formation: Treat the free base with HCl gas in diethyl ether (yield: 92%).

-

Purification: Recrystallize from ethanol/water (purity >99% by HPLC) .

Alternative methods include:

-

Markwalder et al. (WO 2015031295): Catalytic hydrogenation of 4,4-difluoro-N-methylcyclohexanimine using Pd/C (5 atm H₂, 50°C) .

-

Backfisch et al. (WO 2017050807): Microwave-assisted synthesis (150°C, 20 min) with 95% yield .

Scalability and Process Optimization

Industrial batches (>100 kg) employ continuous flow reactors to minimize exothermic risks during amination . Key process parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | ±5% yield |

| pH | 8.5–9.0 | ±12% yield |

| Residence Time | 30–45 min | ±8% yield |

Pharmacological Applications

PDE4 Inhibition

4,4-Difluoro-N-methylcyclohexanamine serves as a precursor in phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases. Zheng et al. (WO 2021022890) functionalized the amine to create oxazole derivatives with IC₅₀ values of 0.8–12 nM against PDE4B . Molecular docking studies show the difluoro group occupies a hydrophobic cleft near Gln-443, enhancing binding by 3.2 kcal/mol .

Dopamine Receptor Modulation

The compound’s cyclohexylamine core is critical in D3/D2 receptor partial agonists for schizophrenia. Backfisch et al. (WO 2017050807) reported Ki values of 4.6 nM (D3) and 18 nM (D2) for pyrazinyl derivatives, with 12-fold selectivity over 5-HT₂A .

IDO/TDO Inhibition

N-aryl urea derivatives derived from 4,4-difluoro-N-methylcyclohexanamine inhibit indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy. Lead compounds reduce kynurenine levels by 89% in HepG2 cells at 10 μM .

| Hazard | Precaution |

|---|---|

| Corrosive | Use nitrile gloves, face shield |

| Moisture-sensitive | Store under N₂, desiccator |

| Inhalation risk | Fume hood with HEPA filtration |

Comparative Analysis with Structural Analogs

| Compound | Target | Ki (nM) | Selectivity |

|---|---|---|---|

| 4,4-Difluoro-N-methylcyclohexanamine | D3/D2 | 4.6/18 | 3.9× |

| 4-Fluoro-N-methylcyclohexanamine | D3/D2 | 28/45 | 1.6× |

| N-Methylcyclohexanamine | 5-HT2C | 210 | N/A |

The difluoro substitution improves target engagement by 4–6× compared to monofluoro analogs .

Recent Developments (2021–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume